4-(叔丁氧羰基)-5-甲基异噁唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid and its derivatives typically involves multi-component reactions, employing aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various catalysts and conditions. A commonly used base in these reactions is K2CO3 due to its cost-effectiveness, tolerance in organic agriculture, and safety. This approach facilitates the formation of isoxazolone derivatives, which are crucial intermediates for synthesizing numerous heterocycles and undergo several chemical transformations (Laroum et al., 2019).

Molecular Structure Analysis

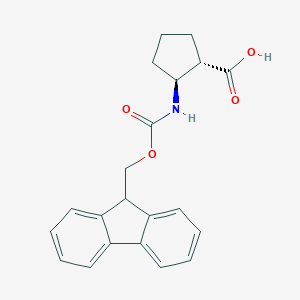

The molecular structure of isoxazolones, including 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid, exhibits a distinct arrangement that allows for a variety of chemical reactions and transformations. These structures serve as rich scaffolds in organic synthesis, contributing to the synthesis of both cyclic and acyclic compounds due to their reactivity (Melo, 2010).

Chemical Reactions and Properties

Isoxazolones undergo several chemical transformations, including addition and substitution reactions, which are pivotal for creating a diverse array of heterocyclic compounds. These reactions are facilitated by the nitrile-stabilized carbanions present in the structure, allowing for carbon-carbon bond formation critical in organic synthesis. The ability of these compounds to participate in various reactions underscores their significance in synthetic chemistry (Arseniyadis et al., 1984).

科学研究应用

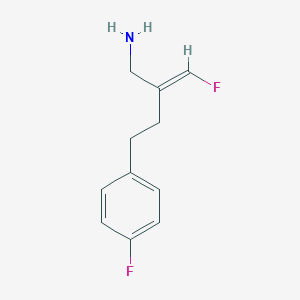

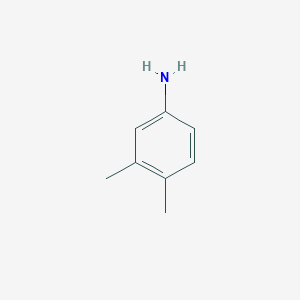

神经兴奋剂类似物合成4-(叔丁氧羰基)-5-甲基异噁唑-3-羧酸用于对异噁唑氨基酸进行对映选择性合成,这是一类重要的神经兴奋剂。这些氨基酸难以纯对映体形式制备,通过对映选择性烷基化合成,产生高对映体过量(e.e.)氨基酸,如溴代同半胱氨酸和2-氨基-3-(3-羟基-5-甲基异噁唑-4-基)丙酸 (Pajouhesh & Curry, 1998)。

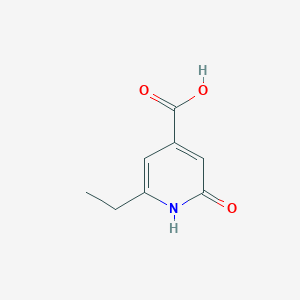

肽合成该化合物还用于合成二肽4-硝基苯胺酰基,其中包括非蛋白氨基酸。这种合成涉及异氰酸酯法或混合酐法,并延伸到相应的二肽4-硝基苯胺酰基与叔丁氧羰基-(S)-丙氨酸 (Schutkowski, Mrestani-Klaus, & Neubert, 2009)。

抗菌剂合成这种酸衍生物用于合成抗菌剂,特别是2-芳基噻唑啉-4-羧酸衍生物,与相关化合物相比,对各种细菌菌株表现出优越的抗菌活性 (Song et al., 2009)。

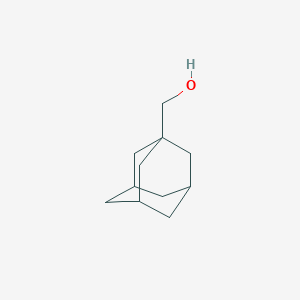

晶体结构研究对O-苄基-N-叔丁氧羰基-N-甲基-L-酪氨酸等化合物的研究,其中包括4-(叔丁氧羰基)-5-甲基异噁唑-3-羧酸衍生物,有助于理解N-甲基化在肽构象中的作用 (Jankowska et al., 2002)。

作用机制

Target of Action

Compounds with a similar structure, such as tert-butoxycarbonyl-protected amino acids, are often used in peptide synthesis . They are known to interact with various enzymes and receptors in the body, depending on the specific amino acid they are designed to mimic .

Mode of Action

The compound likely interacts with its targets through a mechanism of action involving nucleophilic substitution reactions . This process involves a nucleophile, a species that donates an electron pair, replacing a group in a molecule . In the case of tert-butoxycarbonyl-protected amino acids, the tert-butoxycarbonyl (Boc) group serves as a protecting group that can be added to amines under aqueous conditions .

Biochemical Pathways

Compounds with similar structures, such as tert-butoxycarbonyl-protected amino acids, are known to be involved in various biochemical pathways related to protein synthesis . They can influence the formation of peptides, which are crucial components of proteins and play essential roles in various biological functions .

Result of Action

Based on its structural similarity to tert-butoxycarbonyl-protected amino acids, it can be inferred that it may play a role in peptide synthesis, potentially influencing protein structure and function .

Action Environment

The action, efficacy, and stability of “4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid” can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes. For instance, the Boc group can be added to amines under aqueous conditions , suggesting that the compound’s activity may be influenced by the aqueous environment.

属性

IUPAC Name |

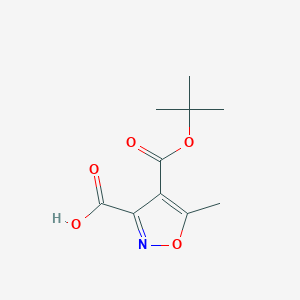

5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-5-6(7(8(12)13)11-16-5)9(14)15-10(2,3)4/h1-4H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNZWEDTUQSLIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

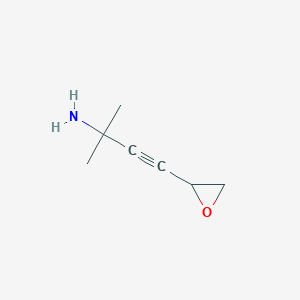

CC1=C(C(=NO1)C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。